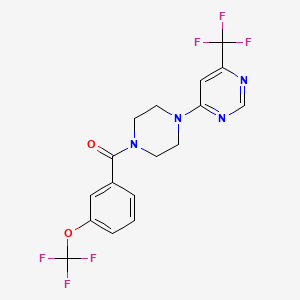
Fmoc-D-2-Fluoro-4-chlorophe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-2-Fluoro-4-chlorophe typically involves the protection of the amino group of D-2-Fluoro-4-chlorophenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-2-Fluoro-4-chlorophe undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro and chloro groups on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-D-2-Fluoro-4-chlorophe is used as a building block in the synthesis of peptides and other complex molecules. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms. It serves as a probe to investigate the role of specific amino acids in protein function .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the design of peptide-based drugs and as a tool in drug discovery .
Industry
Industrially, the compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .
Mécanisme D'action
The mechanism of action of Fmoc-D-2-Fluoro-4-chlorophe involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where the Fmoc group can be removed under mild conditions using a base like piperidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-4-Chlorophenylalanine: Similar in structure but lacks the fluorine atom.
Fmoc-D-2-Fluorophenylalanine: Similar but lacks the chlorine atom.
Uniqueness
Fmoc-D-2-Fluoro-4-chlorophe is unique due to the presence of both fluorine and chlorine atoms on the aromatic ring. This dual substitution enhances its reactivity and makes it a valuable tool in synthetic chemistry .
Propriétés
IUPAC Name |
(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFIDCGQXZES-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2979272.png)


![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)
![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)
![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)
![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)





